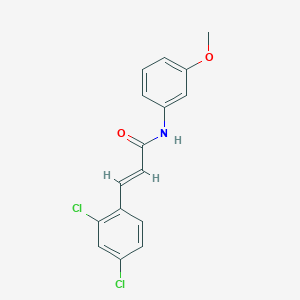
ethyl N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)glycinate, commonly known as EACTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazine family of compounds, which are known for their diverse range of biological activities. EACTG has been shown to exhibit a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a fluorescent probe for imaging applications.
Mecanismo De Acción
The mechanism of action of EACTG is complex and not yet fully understood. However, it is believed that EACTG acts by binding to the active site of certain enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between EACTG and the enzyme.
Biochemical and Physiological Effects:
EACTG has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to exhibit fluorescent properties, which make it a potentially useful tool for imaging applications. Additionally, EACTG has been shown to have potential anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent in a number of different disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EACTG is its versatility. It has been shown to exhibit a wide range of biological activities, which makes it a potentially useful tool in a number of different scientific research applications. Additionally, EACTG is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of EACTG in lab experiments. For example, its complex mechanism of action and potential off-target effects can make it difficult to interpret experimental results. Additionally, EACTG is not yet widely available commercially, which can make it difficult for researchers to obtain.
Direcciones Futuras
There are a number of future directions for research on EACTG. One potential area of research is the development of more selective inhibitors of specific enzymes using EACTG as a starting point. Additionally, there is potential for the development of new imaging techniques using EACTG as a fluorescent probe. Finally, further research is needed to fully understand the biochemical and physiological effects of EACTG, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of EACTG is a complex process that involves several steps. The most common method for synthesizing EACTG involves the reaction of ethyl glycinate hydrochloride with 4-anilino-6-chloro-1,3,5-triazine-2-amine in the presence of a suitable base. The resulting compound is then purified using a variety of techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
EACTG has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EACTG as an inhibitor of certain enzymes. For example, EACTG has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects in a number of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-10(20)8-15-12-17-11(14)18-13(19-12)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALTHWTZNBRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)



![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)

![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)